

# The Function and Therapeutic Potential of Demethyl-NSC682769: A Technical Guide

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## Compound of Interest

Compound Name: Demethyl-NSC682769

Cat. No.: B15542898

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## A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **Demethyl-NSC682769** has emerged as a critical chemical entity in the field of targeted protein degradation, specifically in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the function of **Demethyl-NSC682769**, its mechanism of action, and its application in cancer therapy research. The focus is on its role as a ligand for the Yes-associated protein (YAP), a key oncogene, and its utility in the creation of potent YAP-degrading PROTACs.

## Core Function: A Ligand for Targeted Protein Degradation

**Demethyl-NSC682769**'s primary function is to serve as a target protein ligand in the synthesis of PROTACs.[1][2] Specifically, it is a crucial component in the creation of YAP degrader-1.[1][2] PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system.[3][4] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] By binding to both the target protein and an E3 ligase, the PROTAC forms a ternary complex that

induces the ubiquitination and subsequent degradation of the target protein by the proteasome.  
[3][4]

The parent compound, NSC682769, from which **Demethyl-NSC682769** is derived, is a known inhibitor of the protein-protein interaction between YAP and the TEA domain (TEAD) family of transcription factors.[5] This interaction is a critical downstream step in the Hippo signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[6][7]

## Mechanism of Action: From YAP-TEAD Inhibition to Targeted Degradation

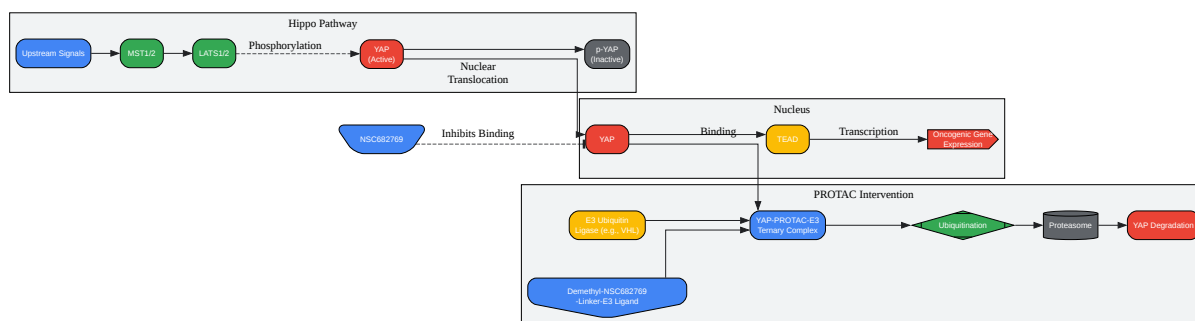
NSC682769 directly binds to YAP, preventing its association with TEAD transcription factors.[5] This disruption of the YAP-TEAD complex inhibits the transcription of oncogenic target genes.[6] The ability of NSC682769 to bind to YAP with a notable affinity makes its demethylated form, **Demethyl-NSC682769**, an effective warhead for a PROTAC designed to target YAP for degradation.

PROTACs incorporating **Demethyl-NSC682769**, such as the YAP degrader YZ-6, have been synthesized by linking it to a ligand for an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[5] These PROTACs have demonstrated the ability to induce rapid and sustained degradation of YAP in cancer cell lines.[5]

## Signaling Pathway: The Hippo Pathway and PROTAC-Mediated YAP Degradation

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[7] When the Hippo pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, sequestering them in the cytoplasm.[7] In many cancers, the Hippo pathway is inactive, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[6][7]

The following diagram illustrates the Hippo signaling pathway and the mechanism by which a **Demethyl-NSC682769**-based PROTAC induces YAP degradation.



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Hippo pathway and PROTAC-mediated YAP degradation.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with NSC682769 and its PROTAC derivatives.

Table 1: Binding Affinity and Cellular Activity of NSC682769

Parameter	Value	Cell Line/System	Reference
Dissociation Constant (KD)	738 nM	Immobilized YAP (SPR)	[5]
Effect	Potently blocked YAP-TEAD association	GBM cells	[5]

Table 2: In Vivo Efficacy of NSC682769

Model	Outcome	Reference
Glioblastoma Xenograft Mouse Model	Inhibited proliferation and migration, enhanced anti-tumor response	[6]
Preclinical Models	Significant anti-tumor responses, increased overall survival, notable penetration across the blood-brain barrier	[5][6]

Table 3: Activity of NSC682769-Based PROTAC (YZ-6)

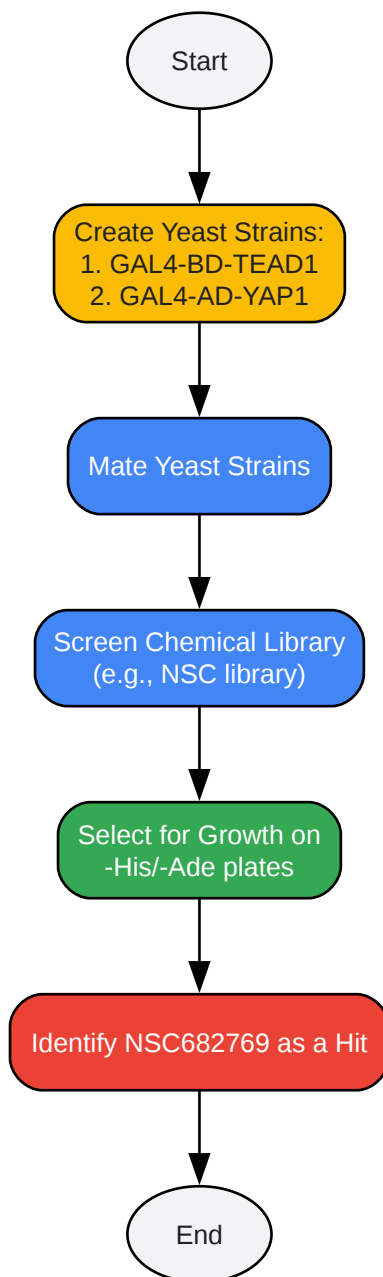
Parameter	Effect	Cell Lines	Reference
YAP Degradation	Rapid and sustained	NCI-H226, Huh7	[5]
Antiproliferative Activity	Potent	NCI-H226, Huh7	[5]
In Vivo Efficacy	Efficiently suppresses tumor development	Huh7 xenograft mouse model	[5]

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.

## High-Throughput Yeast Two-Hybrid Screen

This experiment was utilized to identify inhibitors of the YAP1-TEAD1 protein-protein interaction.



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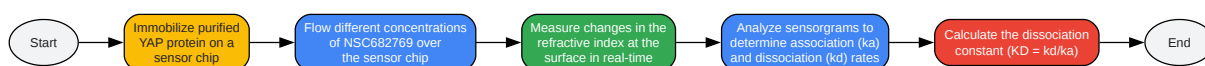
Yeast two-hybrid screen workflow.

Methodology:

- **Strain Construction:** Two yeast strains are engineered. The first expresses the TEAD1 protein fused to the GAL4 DNA-binding domain (BD). The second expresses the YAP1 protein fused to the GAL4 activation domain (AD).
- **Mating and Reporter Gene:** The two yeast strains are mated. If YAP1 and TEAD1 interact, the BD and AD of GAL4 are brought into proximity, activating reporter genes (e.g., HIS3, ADE2) that allow for growth on selective media.
- **Screening:** A library of small molecules (such as the National Cancer Institute library) is screened for compounds that inhibit the growth of the yeast on the selective media, indicating a disruption of the YAP1-TEAD1 interaction.
- **Hit Identification:** Compounds that inhibit growth are identified as potential inhibitors. NSC682769 was identified through such a screen.[5]

## Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity between NSC682769 and YAP.



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Surface Plasmon Resonance (SPR) workflow.

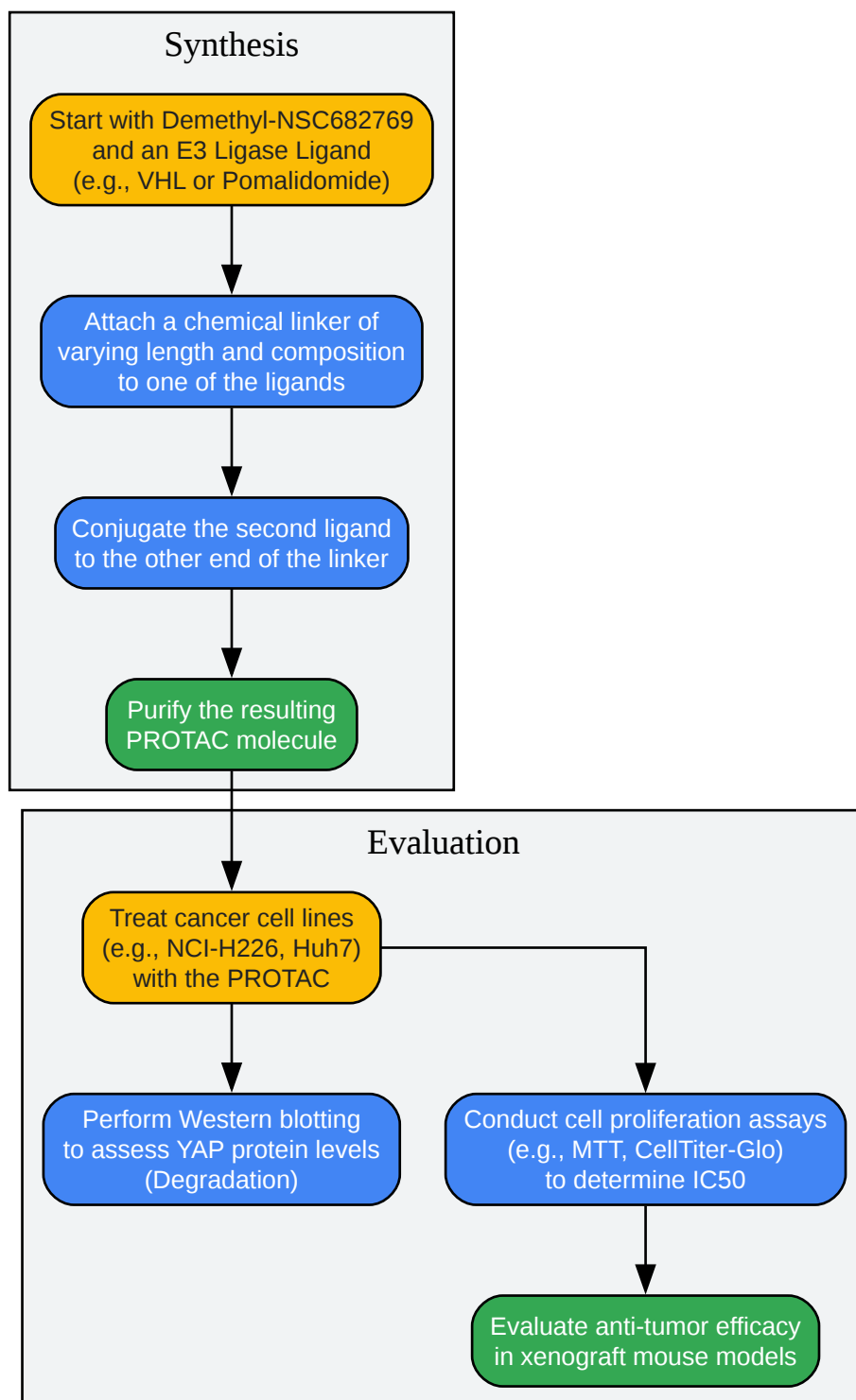
Methodology:

- **Immobilization:** Purified YAP protein is covalently attached to the surface of a sensor chip.
- **Analyte Injection:** A solution containing NSC682769 at various concentrations is flowed over the sensor chip surface.
- **Signal Detection:** The binding of NSC682769 to the immobilized YAP causes a change in the refractive index at the surface, which is detected in real-time and recorded as a sensorgram.

- Data Analysis: The association and dissociation rates are determined from the sensorgrams. The dissociation constant (KD) is then calculated as the ratio of the dissociation rate to the association rate, providing a measure of the binding affinity.[5]

## Synthesis and Evaluation of YAP PROTACs

The synthesis of NSC682769-based PROTACs involves linking **Demethyl-NSC682769** to an E3 ligase ligand.



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PROTAC synthesis and evaluation workflow.

Methodology:

- Synthesis: A series of PROTACs are synthesized by covalently linking **Demethyl-NSC682769** to an E3 ligase ligand (e.g., a VHL ligand or pomalidomide) using linkers of varying lengths and compositions.[5]
- In Vitro Evaluation: The synthesized PROTACs are tested in cancer cell lines known to be dependent on YAP signaling.
  - Degradation Assessment: Western blotting is used to quantify the reduction in YAP protein levels following PROTAC treatment.
  - Antiproliferative Activity: Cell viability assays are performed to determine the concentration of the PROTAC that inhibits cell growth by 50% (IC50).
- In Vivo Studies: The most promising PROTAC candidates are then evaluated in animal models, such as xenograft mouse models, to assess their ability to suppress tumor growth and to evaluate their pharmacokinetic and pharmacodynamic properties.[5]

## Conclusion

**Demethyl-NSC682769** is a pivotal molecule in the development of novel cancer therapeutics targeting the Hippo-YAP signaling pathway. Its function as a YAP-binding ligand has enabled the creation of potent PROTACs that can effectively induce the degradation of the oncoprotein YAP. The preclinical data for NSC682769 and its PROTAC derivatives are promising, demonstrating significant anti-tumor activity in various models. Further research and development in this area hold the potential to translate these findings into effective clinical treatments for YAP-driven cancers.

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